Sodium 3-chloro-2-hydroxypropanesulfonate
Overview
Description
Sodium 3-chloro-2-hydroxypropanesulfonate is a useful research compound. Its molecular formula is C3H7ClNaO4S and its molecular weight is 197.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Paper Strength Enhancement : Sodium 3-chloro-2-hydroxypropanesulfonate is used in the synthesis of amphoteric cellulose in aqueous NaOH-urea solution. This amphoteric cellulose derivative is applicable in paper strength enhancement. The paper strength performance indicates that the strength improvement of the products is closely related to the degree of substitution of the amphoteric cellulose (Song et al., 2013).
Surfactant Synthesis : The compound is involved in the synthesis of a variety of surfactants. One study reports the synthesis of 3-Allyloxy-2-hydroxy-1-propanesulfonic Acid Salt using Sodium 3-chloro-2-hydroxypropanesulfate as an intermediate, showcasing its role in producing compounds with commercial and industrial surfactant applications (Wang Jin-tang, 2005).
Pharmaceuticals : It is used in the synthesis of pharmacologically active compounds such as Sodium [35S]-3-aurothio-2-hydroxypropanesulfonate, known as Crysanol, which is used for the treatment of rheumatoid arthritis (Yadrovskaya et al., 1998).
Functional Materials Production : The synthesis and application of Oxiranemethanesulfonic acid sodium salt are discussed, where the molecule acts as a multifunctional matter due to its molecular structure that includes epoxy and hydrophilic sulfonate groups. This allows it to be used in the production of various functional materials with enhanced performance (Chen Zheng-guo, 2005).
Copolymer Synthesis : It is utilized in the synthesis of amphiphilic statistical copolymers for aqueous media, indicating its role in advanced material science for creating self-aggregating structures (Hashidzume et al., 2006).
Advanced Oxidation Processes : this compound is implicated in the degradation of pollutants such as azo dyes in advanced oxidation processes. This is relevant for environmental applications in water treatment and dye industry waste management (Yuan et al., 2011).
Asymmetric Hydrogenation : It is used in the asymmetric hydrogenation of amino acid precursors, promoting aggregation behavior and stereoselective effects. This showcases its application in the synthesis of chiral compounds, important in the pharmaceutical industry (Meissner et al., 1996).
Mechanism of Action
Target of Action
Sodium 3-chloro-2-hydroxypropane-1-sulfonate, also known as Sodium 3-chloro-2-hydroxypropanesulfonate or 3-Chloro-2-hydroxypropanesulfonic Acid Sodium Salt, is a novel anionic agent . Its primary targets are cellulosic fibers and cationic polyelectrolytes . These targets play a crucial role in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
Mode of Action
This compound interacts with its targets by preparing negatively charged probe particles . This interaction results in changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
Biochemical Pathways
The affected biochemical pathways involve the preparation of negatively charged probe particles to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . The downstream effects of these pathways include changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
Result of Action
The molecular and cellular effects of Sodium 3-chloro-2-hydroxypropane-1-sulfonate’s action include changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . These changes result from the preparation of negatively charged probe particles .
Safety and Hazards
Future Directions
Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate is used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . It is also used to prepare surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .
Biochemical Analysis
Biochemical Properties
Sodium 3-chloro-2-hydroxypropane-1-sulfonate is an anionic agent used to prepare negatively charged probe particles to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . It is instrumental in the purification and isolation of proteins, peptides, and additional biomolecules .
Cellular Effects
The compound’s effects on cells are primarily related to its role in preparing negatively charged probe particles. These particles are used to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes
Molecular Mechanism
It is known to interact with cationic polyelectrolytes in the preparation of negatively charged probe particles
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-chloro-2-hydroxypropanesulfonate involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with sodium hydroxide.", "Starting Materials": ["3-chloro-2-hydroxypropanesulfonic acid", "sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 3-chloro-2-hydroxypropanesulfonic acid in water", "Step 2: Add sodium hydroxide to the solution and stir for several hours", "Step 3: Adjust the pH of the solution to 7 using hydrochloric acid", "Step 4: Filter the solution to obtain the Sodium 3-chloro-2-hydroxypropanesulfonate product", "Step 5: Wash the product with water and dry it" ] } | |
CAS No. |
126-83-0 |
Molecular Formula |
C3H7ClNaO4S |
Molecular Weight |
197.59 g/mol |
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8); |
InChI Key |
NWISHBWZLSLOBC-UHFFFAOYSA-N |
Isomeric SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)O.[Na] |
126-83-0 | |
physical_description |
Liquid; OtherSolid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.